Uridine diphosphate arabinose

Catalog No.
S613143
CAS No.
14697-41-7
M.F
C14H22N2O16P2
M. Wt
536.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine diphosphate arabinose

CAS Number

14697-41-7

Product Name

Uridine diphosphate arabinose

IUPAC Name

[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1

InChI Key

JCPSMIOSLWKUPV-XQQPQPTDSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

UDP arabinose, UDP-arabinofuranose, UDP-arabinopyranose, UDP-Araf, UDP-Arap, uridine diphosphate arabinose, uridine diphosphate arabinose, (beta-L)-isomer

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Description

The exact mass of the compound Uridine diphosphate arabinose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Uridine diphosphate arabinose is a nucleotide sugar composed of uridine diphosphate linked to the monosaccharide arabinose. It plays a crucial role in the biosynthesis of polysaccharides and glycoproteins in plants, particularly in the modification of cell wall components. The compound is involved in various glycosylation reactions, where it acts as a donor of arabinose residues to growing polysaccharide chains, contributing to the structural diversity and functionality of plant cell walls.

  • Glycosylation Reactions: It serves as a substrate for glycosyltransferases, which catalyze the transfer of arabinose to acceptor molecules such as polysaccharides and glycoproteins .
  • Epimerization: Uridine diphosphate arabinose can be converted into uridine diphosphate xylose through the action of UDP-arabinose 4-epimerase, an enzyme that catalyzes the interconversion between these two nucleotide sugars .
  • Incorporation into Polysaccharides: The arabinosyl groups from uridine diphosphate arabinose are incorporated into various polysaccharides like xylans and pectins, which are essential for plant cell wall integrity .

Uridine diphosphate arabinose is biologically significant due to its role in:

  • Cell Wall Formation: It contributes to the synthesis of complex carbohydrates that form the structural framework of plant cell walls. This is vital for plant growth and development .
  • Regulation of Plant Growth: By modifying cell wall properties, uridine diphosphate arabinose influences plant responses to environmental stimuli and stress .
  • Pharmacological Potential: Compounds derived from uridine diphosphate arabinose have shown enhanced biological activities, such as increased anticancer properties when used in glycosylation reactions with natural products like betulinic acid .

The synthesis of uridine diphosphate arabinose can be achieved through several methods:

  • Enzymatic Synthesis: A common approach involves using specific enzymes such as sucrose synthase and UDP-glucose dehydrogenase in a multi-enzyme cascade to convert sucrose into uridine diphosphate arabinose. This method allows for efficient production and recycling of nucleotide sugars .
  • Chemical Synthesis: Although less common, chemical methods can also be employed to synthesize uridine diphosphate arabinose by linking uridine diphosphate with arabinose through controlled reactions .
  • Extraction from Biological Sources: Uridine diphosphate arabinose can be isolated from plant tissues or microbial sources where it naturally occurs, although this method may be less efficient compared to enzymatic synthesis.

Uridine diphosphate arabinose has several applications:

  • Biotechnology: It is used in glycosylation processes to enhance the properties of therapeutic proteins and natural products, improving their stability and bioactivity .
  • Plant Research: As a key component in studying plant cell wall biosynthesis and modification, it aids researchers in understanding plant physiology and responses to environmental changes .
  • Pharmaceutical Development: Its derivatives are explored for potential use in drug development due to their enhanced biological activities compared to their non-glycosylated counterparts .

Studies on uridine diphosphate arabinose interactions focus on its role as a substrate for various enzymes. For instance:

  • Enzyme Specificity: Research has characterized multiple glycosyltransferases that utilize uridine diphosphate arabinose, revealing insights into their substrate specificity and catalytic mechanisms .
  • Biochemical Pathways: Investigations into metabolic pathways involving uridine diphosphate arabinose help elucidate its role in larger biochemical networks within plants, including its conversion to other nucleotide sugars like uridine diphosphate xylose .

Uridine diphosphate arabinose shares structural similarities with several other nucleotide sugars. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Uridine Diphosphate GlucoseUridine + GlucoseKey player in energy metabolism; involved in glycolysis.
Uridine Diphosphate XyloseUridine + XyloseImportant for xylan biosynthesis; acts as an epimer of uridine diphosphate arabinose.
Guanosine Diphosphate GalactoseGuanosine + GalactoseInvolved in galactosylation; different nucleotide base.
Cytidine Diphosphate RiboseCytidine + RiboseCentral to RNA synthesis; differs by ribonucleotide structure.

Uridine diphosphate arabinose is unique due to its specific role in plant cell wall biosynthesis and its involvement in the modification of polysaccharides that are crucial for plant structure and function. Its ability to serve as a substrate for various glycosyltransferases further distinguishes it from other nucleotide sugars.

XLogP3

-6.3

Dates

Modify: 2023-07-17

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